Glycerol

説明

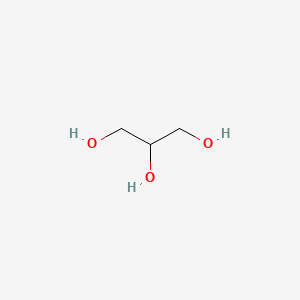

Structure

3D Structure

特性

IUPAC Name |

propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 |

Source

|

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 |

Source

|

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Glycerol as a Cryoprotectant

Abstract

Cryopreservation is an indispensable technology in biomedical research and clinical applications, enabling the long-term storage of viable biological materials. Central to this process is the use of cryoprotective agents (CPAs), with glycerol being one of the most historically significant and widely utilized. This in-depth technical guide elucidates the multifaceted mechanism of this compound's cryoprotective action, moving beyond a superficial overview to provide researchers, scientists, and drug development professionals with a detailed understanding of its physicochemical and biological effects. We will explore this compound's colligative and non-colligative properties, its critical role in mitigating the deleterious effects of ice crystal formation, its interaction with cellular membranes, and its function in achieving the ice-free, glassy state of vitrification. This guide also offers practical insights into the application of this compound, including protocol development, toxicity considerations, and removal strategies, thereby providing a comprehensive resource for the effective use of this pivotal cryoprotectant.

The Cryopreservation Challenge: A Battle Against Ice

The primary objective of cryopreservation is to arrest biological time by storing cells and tissues at cryogenic temperatures, typically in liquid nitrogen (-196°C).[1] However, the transition of water from a liquid to a solid state poses the most significant threat to cell viability. As temperatures drop below the freezing point, the formation of ice crystals, both extracellularly and intracellularly, can lead to irreversible cellular damage.

Extracellular Ice Formation: As ice crystals grow in the extracellular space, they increase the solute concentration of the remaining unfrozen solution. This creates an osmotic gradient that draws water out of the cells, leading to severe dehydration, shrinkage, and a potentially lethal increase in intracellular solute concentration.[2]

Intracellular Ice Formation: If cooling is too rapid, water does not have sufficient time to leave the cell, leading to the formation of damaging ice crystals within the cytoplasm.[3][4] These crystals can physically rupture organelles and the cell membrane, a phenomenon that is almost always lethal.[3]

The challenge for any cryoprotectant is to navigate the delicate balance between preventing intracellular ice formation and mitigating the severe osmotic stress and toxicity associated with high solute concentrations.

The Core Mechanism of this compound: A Two-Pronged Defense

This compound (C₃H₅(OH)₃) is a simple polyol, or sugar alcohol, whose cryoprotective properties were first discovered in the late 1940s.[2][4] Its effectiveness stems from a combination of colligative and non-colligative properties that work in concert to protect cells from freezing-induced damage.

Colligative Properties: Lowering the Freezing Point

Like any solute, this compound's presence in an aqueous solution depresses the freezing point.[5][6] This is a colligative property, meaning it depends on the number of solute particles in the solution rather than their specific chemical nature.[6] By increasing the total solute concentration, this compound reduces the chemical potential of water, making it thermodynamically less favorable for water molecules to arrange themselves into the crystalline lattice of ice.[6] This effect is directly proportional to the concentration of this compound in the mixture.[6] The minimum freezing point of a this compound-water mixture is approximately -38°C at a concentration of 70% this compound in water.[7]

This freezing point depression provides a larger temperature window for cells to equilibrate osmotically during cooling, reducing the likelihood of intracellular ice formation.

Non-Colligative Properties: Beyond Simple Concentration

While important, the colligative effects of this compound do not fully account for its cryoprotective efficacy. Its unique chemical structure, with three hydroxyl (-OH) groups, allows for specific interactions with water and cellular components, providing protection through non-colligative mechanisms.[7]

This compound's hydroxyl groups form strong hydrogen bonds with water molecules, effectively competing with and disrupting the formation of the highly ordered hydrogen-bond network characteristic of ice.[7][8][9][10] In liquid water, each molecule is hydrogen-bonded to approximately 3.5 other water molecules, while in ice, this number increases to 4.[8][10] this compound molecules interpose themselves within this network, hindering the nucleation and growth of ice crystals.[8][10][11] This disruption stabilizes the liquid state of water at sub-zero temperatures.[9]

Recent studies have shown that even at dilute concentrations, this compound significantly alters water's molecular behavior by suppressing density fluctuations, which are precursors to ice formation.[9] It is believed that this compound's ability to form multiple hydrogen bonds acts as a stabilizing force, smoothing out these fluctuations.[9]

As a small, permeable molecule, this compound can cross the cell membrane and enter the cytoplasm. This intracellular presence is crucial for preventing the formation of internal ice crystals.[12] Furthermore, this compound interacts with the phospholipid bilayer of the cell membrane, helping to stabilize it against the mechanical stresses of freezing and thawing.[5] It can replace water molecules at the membrane surface, maintaining the hydration shell of the phospholipids and membrane proteins, which is essential for their structural and functional integrity.[5][8]

Interestingly, some studies suggest that this compound can increase the hydraulic permeability of the cell membrane at subzero temperatures, allowing water to leave the cell more readily during freezing and thus reducing the risk of intracellular ice formation.[13]

Vitrification: The "Glassy" State of Preservation

For some sensitive biological systems, even the smallest ice crystals can be damaging. In these cases, the goal is not just to manage ice formation but to eliminate it entirely through a process called vitrification.[14] Vitrification is the solidification of a liquid into a non-crystalline, amorphous solid, or "glass," by extremely rapid cooling.[14]

This compound plays a pivotal role in achieving vitrification. By significantly increasing the viscosity of the solution and disrupting water's ability to crystallize, high concentrations of this compound make it possible to cool a solution so rapidly that water molecules do not have time to arrange themselves into an ordered ice lattice.[15][16] Instead, the solution becomes increasingly viscous as it cools, eventually solidifying into a glassy state that is free of ice crystals.[14]

The concentration of this compound required for vitrification is dependent on the cooling rate; slower cooling rates necessitate higher this compound concentrations.[14] For instance, a 6.85 M this compound solution has been used to vitrify mouse embryos.[17]

Practical Applications and Protocols

The successful use of this compound as a cryoprotectant requires careful consideration of its concentration, potential toxicity, and the methods for its addition and removal.

Optimizing this compound Concentration

The optimal concentration of this compound varies depending on the cell type and the cooling protocol.[5] Generally, concentrations between 5% and 20% (v/v) are used for conventional slow-cooling cryopreservation.[5] For vitrification, much higher concentrations are required.

| Application | Typical this compound Concentration | Reference |

| Bacterial Cryopreservation | 15% (v/v) | |

| Adipose Tissue Cryopreservation | 70% (v/v) | [1][12] |

| Mouse Embryo Vitrification | 6.85 M (~63% w/v) | [17] |

| Red Blood Cell Cryopreservation | 40% (w/v) | [18] |

It is crucial to empirically determine the optimal this compound concentration for each specific cell or tissue type to maximize post-thaw viability.

Managing this compound Toxicity

While less toxic than other cryoprotectants like dimethyl sulfoxide (DMSO), this compound can still exert cytotoxic effects, particularly at higher concentrations and temperatures.[19][20] this compound-induced toxicity can manifest as osmotic stress and damage to cell membranes.[19] The cytotoxicity of this compound is both concentration- and temperature-dependent, with toxicity increasing at higher concentrations and warmer temperatures.[19][21][22]

To minimize toxicity, it is best practice to:

-

Pre-chill samples before adding this compound.[19]

-

Add and remove this compound in a stepwise manner to prevent osmotic shock.[21][23]

-

Minimize the exposure time of cells to high concentrations of this compound at ambient temperatures.[19]

Experimental Protocol: Stepwise Addition and Removal of this compound

The following is a generalized protocol for the addition and removal of this compound to minimize osmotic stress and toxicity. This protocol should be optimized for the specific cell type being cryopreserved.

-

Preparation: Prepare a 2X working solution of this compound in your desired cryopreservation medium (e.g., if the final concentration is 10%, prepare a 20% solution).

-

Cell Harvest: Harvest cells and resuspend them in fresh, pre-chilled culture medium at the desired cell density.

-

Equilibration: Place the cell suspension on ice to lower the cellular metabolic rate.

-

Stepwise Addition: Slowly add an equal volume of the 2X this compound solution to the cell suspension in a dropwise manner while gently agitating the tube. This gradual addition allows the cells to equilibrate with the increasing extracellular solute concentration.

-

Final Equilibration: Allow the cells to equilibrate in the final this compound concentration for 10-15 minutes on ice before proceeding with the cooling protocol.

-

Rapid Thawing: Thaw the cryovial rapidly in a 37°C water bath until only a small ice crystal remains.

-

Initial Dilution: Immediately and slowly transfer the cell suspension to a larger tube containing a pre-warmed, tenfold volume of culture medium. This initial large dilution helps to rapidly decrease the this compound concentration.

-

Stepwise Dilution (Optional but Recommended): For sensitive cell types, a more gradual, stepwise dilution is preferred. After the initial dilution, centrifuge the cells at a low speed, remove the supernatant, and resuspend the cell pellet in a smaller volume of fresh medium. Repeat this process 2-3 times, increasing the volume of fresh medium with each step.

-

Final Resuspension: After the final wash, resuspend the cells in the appropriate volume of culture medium for downstream applications.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Dual mechanisms of this compound's cryoprotective action.

Caption: Stepwise workflow for this compound addition and removal.

Conclusion

This compound remains a cornerstone cryoprotectant due to its robust and multifaceted mechanism of action. By combining the colligative effect of freezing point depression with the non-colligative abilities to disrupt ice formation and stabilize cellular structures, it provides a powerful defense against the rigors of cryopreservation. A thorough understanding of its properties, coupled with carefully optimized protocols that balance efficacy with toxicity, is paramount for achieving high post-thaw viability and functionality. As cryopreservation technologies continue to advance, the foundational principles learned from the study of this compound will undoubtedly inform the development of novel and more effective cryoprotective strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cryopreservation: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. youtube.com [youtube.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Unlocking Cryoprotection: The Role of this compound in Supercooled Water - Stockholms universitet [su.se]

- 10. researchgate.net [researchgate.net]

- 11. HTTP500 内部服务器出错 [cjcu.jlu.edu.cn]

- 12. The effect of this compound as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Supercooling and vitrification of aqueous this compound solutions at normal and high pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vitrification of mouse 8-cell embryos with this compound as a cryoporotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Implications of variability in cell membrane permeability for design of methods to remove this compound from frozen-thawed erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryoprotectant Toxicity: Balancing Safety and Efficacy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 20. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toxicity Minimized Cryoprotectant Addition and Removal Procedures for Adherent Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mcb.berkeley.edu [mcb.berkeley.edu]

The Role of Glycerol in Enhancing Protein Stability and Solubility: A Technical Guide

This guide provides a comprehensive technical overview of the multifaceted effects of glycerol on protein stability and solubility. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the mechanisms by which this compound acts as a protein stabilizer and its practical applications in experimental and therapeutic contexts. We will delve into the thermodynamic principles, molecular interactions, and practical methodologies that underpin the use of this compound in protein science.

The Fundamental Challenge: Protein Instability

Proteins are intricate macromolecules whose function is intrinsically linked to their precise three-dimensional structure. This native conformation is marginally stable and susceptible to a variety of stresses, including temperature fluctuations, pH shifts, and exposure to denaturing agents. Loss of this structure, or denaturation, often leads to the exposure of hydrophobic residues, promoting irreversible aggregation and a loss of biological activity. In the context of biopharmaceuticals, protein aggregation can also elicit an immunogenic response. Therefore, maintaining protein stability is a critical challenge in research, diagnostics, and therapeutic development.

This compound as a Cosolvent: The Mechanism of Action

This compound (propane-1,2,3-triol) is a simple polyol that is widely employed as a cosolvent to enhance the stability and solubility of proteins.[1] Its efficacy stems from a combination of thermodynamic and kinetic effects that favor the native, compact state of the protein.

The Principle of Preferential Exclusion

The primary mechanism by which this compound stabilizes proteins is through the principle of "preferential exclusion" or "preferential hydration".[1][2] In an aqueous this compound solution, the protein surface is preferentially hydrated, meaning that water molecules are more prevalent in the immediate vicinity of the protein than this compound molecules.[3] This phenomenon is thermodynamically unfavorable for the solvent, as it increases the chemical potential of both the protein and the this compound.[4]

To minimize this unfavorable interaction and reduce the total surface area exposed to the solvent, the protein adopts its most compact conformation, which is the native state.[4][5] This shift towards a more compact structure enhances the protein's stability by disfavoring the unfolded or partially unfolded states that have a larger solvent-accessible surface area.[6]

Caption: A typical workflow for analyzing protein conformation and stability using CD spectroscopy.

Experimental Protocol: Monitoring Protein Conformation with CD Spectroscopy

-

Sample Preparation: Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) with and without this compound. Ensure the buffer has low absorbance in the far-UV region. [7]2. Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the desired wavelength range (e.g., 190-260 nm for far-UV) and data pitch.

-

Data Acquisition: Record the CD spectrum of the buffer blank and the protein samples in a quartz cuvette with a short path length (e.g., 1 mm).

-

Thermal Denaturation (Optional): To determine the melting temperature (Tm), monitor the CD signal at a wavelength corresponding to a significant change upon unfolding (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.

-

Data Analysis: Subtract the buffer blank spectrum from the sample spectra. The resulting spectra can be analyzed using deconvolution algorithms to estimate the secondary structure content. [8]For thermal melts, the Tm is the midpoint of the transition curve.

Conclusion: A Versatile Tool for Protein Scientists

This compound is a remarkably versatile and effective tool for enhancing protein stability and solubility. Its mechanism of action, primarily driven by the principle of preferential exclusion, provides a thermodynamic driving force that favors the native, functional conformation of proteins. By understanding the fundamental principles behind this compound's effects and employing appropriate biophysical techniques for their characterization, researchers and drug development professionals can effectively leverage this simple polyol to overcome many of the challenges associated with protein instability. This guide serves as a foundational resource for the rational application of this compound in a wide array of protein-related research and development activities.

References

- 1. Investigation of this compound's Role in Protein Folding Mechanisms [eureka.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct Evidence for the Effect of this compound on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Impact of this compound on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Circular Dichroism (CD) Spectroscopy - Creative Proteomics [creative-proteomics.com]

The Role of Glycerol in Preventing Ice Crystal Formation: A Technical Guide

Abstract

Ice crystal formation is a critical challenge in the cryopreservation of biological materials, including cells, tissues, and protein-based pharmaceuticals. The formation and growth of ice crystals can lead to severe mechanical damage to cellular structures, ultimately compromising sample viability and therapeutic efficacy. Glycerol has long been established as a cornerstone cryoprotective agent (CPA) due to its profound ability to mitigate this damage. This technical guide provides an in-depth exploration of the multifaceted role of this compound in preventing ice crystal formation. We will dissect the core physicochemical mechanisms, present field-proven experimental protocols for evaluation, and discuss the practical applications and inherent limitations of this compound in research and drug development.

Introduction: The Cryopreservation Imperative

The ability to store biological samples at cryogenic temperatures (typically below -130°C) is fundamental to modern biomedical science and clinical practice.[1][2] It underpins everything from the banking of cell lines for research to the preservation of tissues and organs for transplantation.[3] The primary obstacle to successful cryopreservation is the phase transition of water from a liquid to a solid, crystalline state—ice.

Intracellular and extracellular ice crystal formation can cause irreversible damage through several mechanisms:

-

Mechanical Damage: Sharp, growing ice crystals can pierce and rupture cell membranes and organelles.[4]

-

Osmotic Stress: As extracellular ice forms, the concentration of solutes in the remaining unfrozen liquid increases, creating a hyperosmotic environment that draws water out of the cells, causing them to dehydrate and shrink excessively.[5][6]

-

"Solution Effects": The increased concentration of solutes can lead to toxic conditions and pH shifts in the unfrozen fraction of the sample.[7]

Cryoprotective agents (CPAs) are solutes added to biological samples to protect them from these damaging effects.[5] this compound (C₃H₈O₃) was one of the first and remains one of the most widely used permeating CPAs, valued for its efficacy and relatively low toxicity compared to other agents like dimethyl sulfoxide (DMSO).[3][5][8]

Core Mechanisms of this compound-Mediated Cryoprotection

This compound's effectiveness stems from its unique physicochemical properties and its profound interaction with water molecules. Its action is not based on a single effect but a combination of synergistic mechanisms.

2.1. Disruption of the Water Hydrogen Bond Network

The primary mechanism by which this compound prevents ice formation is through its potent ability to interfere with the hydrogen bonding network of water.[4][9] Water molecules must arrange themselves into a highly ordered hexagonal lattice to form ice. This compound, a polyol with three hydroxyl (-OH) groups, readily forms strong hydrogen bonds with surrounding water molecules.[3][9][10]

This interaction has several key consequences:

-

Competitive Bonding: this compound molecules compete with water molecules for hydrogen bonding partners, effectively breaking up the cooperative, extended network required for ice nucleation.[3][10] As this compound concentration increases, water-water hydrogen bonds decrease, and this compound-water bonds become more prevalent.[10][11]

-

Steric Hindrance: The physical presence of bulky this compound molecules sterically hinders water molecules from achieving the precise orientation needed to join the ice crystal lattice.[10] Molecular dynamics simulations show that this compound molecules can even occupy sites on an existing ice crystal face, disrupting its symmetry and preventing further growth.[10]

-

Suppression of Density Fluctuations: Pure water exhibits significant density fluctuations as it is supercooled. This compound acts as a stabilizing force, smoothing out these fluctuations and making it more difficult for water to transition into the low-density liquid form that precedes ice formation.[4]

Caption: this compound forms hydrogen bonds with water, disrupting the ordered lattice required for ice formation.

2.2. Colligative Properties: Freezing Point Depression

As a solute, this compound depresses the freezing point of water through a colligative mechanism, which depends on the concentration of solute particles.[9] By lowering the temperature at which ice begins to form, this compound reduces the amount of ice formed at any given sub-zero temperature.[9] This provides a larger window for cellular dehydration to occur in a controlled manner during slow cooling protocols. The minimum freezing point for a this compound-water mixture is approximately -38°C at a concentration of about 70% this compound in water.[3]

| This compound Concentration (% w/w) | Approximate Freezing Point (°C) |

| 10 | -2.5 |

| 20 | -6.2 |

| 30 | -11.5 |

| 40 | -18.8 |

| 50 | -25.5 |

| 60 | -34.0 |

| 66.7 (Eutectic) | -46.5 |

| Data compiled from literature sources.[12] |

2.3. Increasing Viscosity and Promoting Vitrification

As the temperature of a this compound-water solution decreases, its viscosity increases dramatically.[10][13] This increased viscosity slows the diffusion of water molecules, physically impeding their ability to migrate to and integrate into a growing ice crystal.[10]

At sufficiently high concentrations and with rapid cooling rates, this compound solutions do not crystallize but instead form a metastable, glass-like amorphous solid known as a vitrified state.[14][15][16] Vitrification is the ultimate goal in some cryopreservation strategies because it completely avoids the formation of crystalline ice.[16] While achieving full vitrification of large biological samples is challenging, the promotion of a highly viscous, partially vitrified state in the unfrozen fraction surrounding cells is a key protective mechanism.[7]

Experimental Validation and Protocol Design

Evaluating the efficacy of this compound as a cryoprotectant requires robust, quantitative methods. The goal is to define optimal concentrations and cooling/warming protocols that maximize post-thaw viability and function.

3.1. Key Analytical Technique: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in a sample as a function of temperature. It is invaluable for studying the freezing and melting behavior of cryoprotectant solutions.

Core Applications in this compound Research:

-

Determining Freezing Point (Tf) and Melting Point (Tm): Identifies the temperatures at which ice crystallization and melting occur.

-

Measuring Glass Transition Temperature (Tg): Detects the temperature at which the solution transitions into a glassy state, crucial for vitrification studies.[17]

-

Quantifying Ice Formation: The area under the crystallization/melting peak can be used to calculate the amount of ice formed in the sample.

Experimental Protocol: DSC Analysis of this compound-Water Solutions

-

Objective: To determine the effect of this compound concentration on the freezing point (Tf) and glass transition temperature (Tg) of an aqueous solution.

-

Materials & Equipment:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory.

-

Hermetic aluminum DSC pans and lids.

-

Micropipettes.

-

This compound (cell culture grade or higher).

-

Deionized water.

-

-

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of this compound-water solutions at varying weight percentages (e.g., 10%, 20%, 30%, 40%, 50%, 60%).

-

Encapsulation: Accurately pipette a small amount (5-10 µL) of a solution into a pre-weighed aluminum DSC pan. Hermetically seal the pan to prevent evaporation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Data Analysis: Analyze the resulting thermogram. The exothermic peak during cooling represents crystallization (freezing). The endothermic peak during heating represents melting. A step change in the baseline heat capacity during the heating scan indicates the glass transition (Tg).

-

-

Trustworthiness Check: The protocol is self-validating by including a control sample of pure water to confirm the instrument's calibration (melting point should be 0°C). Running replicates for each concentration ensures the reproducibility of the results.

3.2. Visualization Technique: Cryomicroscopy

Cryomicroscopy allows for the direct observation of ice crystal formation and its effects on cells in real-time during a controlled cooling and warming cycle.

Experimental Protocol: Mammalian Cell Cryopreservation using this compound

This protocol provides a standard methodology for cryopreserving a robust mammalian cell line (e.g., HEK293, CHO) using this compound.

Caption: A typical workflow for cryopreserving mammalian cells using a this compound-based freezing medium.

-

Objective: To cryopreserve a cell line for long-term storage and subsequent revival with high viability.

-

Materials & Equipment:

-

Healthy, log-phase cell culture.

-

Complete culture medium, Fetal Bovine Serum (FBS).

-

Sterile this compound.

-

Sterile cryovials.

-

Controlled-rate freezing container (e.g., "Mr. Frosty" or a programmable freezer).

-

-80°C freezer and liquid nitrogen storage dewar.

-

Standard cell culture equipment (biosafety cabinet, incubator, centrifuge).

-

-

Step-by-Step Methodology:

-

Preparation: Ensure cells are in the logarithmic growth phase with high viability (>90%). Prepare the freezing medium: 80% complete culture medium, 10% FBS, and 10% sterile this compound.[18] Mix well and bring to room temperature.

-

Harvest: Harvest cells using standard methods (e.g., trypsinization for adherent cells).

-

Cell Pellet: Centrifuge the cell suspension at low speed (100-200 x g) for 5 minutes.[2] Aspirate the supernatant carefully.

-

Resuspension: Gently resuspend the cell pellet in the prepared freezing medium to a final concentration of 1-5 million viable cells/mL.[2][18]

-

Aliquoting: Immediately dispense 1 mL of the cell suspension into each labeled cryovial. Causality Note: Minimizing the time cells spend in cryoprotectant at room temperature is crucial, as this compound can be toxic over prolonged exposure.[1][19] An equilibration time of at least 20 minutes but no more than 30 is often recommended before cooling.[1]

-

Controlled Cooling: Place the cryovials into a controlled-rate freezing container and transfer them to a -80°C freezer. This apparatus ensures a cooling rate of approximately -1°C per minute, which is critical for allowing water to slowly leave the cells and preventing lethal intracellular ice formation.[2]

-

Long-Term Storage: After 24 hours at -80°C, transfer the vials to the vapor or liquid phase of a liquid nitrogen dewar for stable, long-term storage.[18]

-

-

Trustworthiness Check: Post-thaw viability assessment is the ultimate validation of this protocol. After rapid thawing, cells should be washed to remove this compound and cultured. A successful cryopreservation will yield >80% viability and robust cell attachment and proliferation within 24 hours.

Applications, Limitations, and Future Directions

4.1. Key Applications

-

Cell Line Banking: Routine cryopreservation of research and industrial cell lines.[2][8]

-

Biopharmaceuticals: Used as a stabilizer in frozen formulations of protein therapeutics and reagents.[3]

-

Red Blood Cell Preservation: High concentrations of this compound (20-40%) are used for the long-term storage of red blood cells.[8]

-

Reproductive Medicine: A key component in the cryopreservation of sperm and embryos.[3][5]

4.2. Limitations and Mitigating Strategies

-

Toxicity: While less toxic than DMSO, this compound can still cause cellular damage, particularly at high concentrations or with prolonged exposure at physiological temperatures.[5][19][20] This is often linked to oxidative and osmotic stress.[21]

-

Osmotic Stress: The addition and, critically, the removal of a permeating cryoprotectant like this compound must be done carefully to avoid damaging osmotic volume changes in cells.[6][19] Rapid dilution upon thawing can cause cells to swell and lyse. This is why a stepwise dilution or direct plating into a large volume of medium is often performed.

-

Variable Efficacy: The optimal concentration of this compound and the ideal cooling/warming rates are highly cell-type dependent. Protocols must be empirically optimized for each new cell line or tissue type.[1]

4.3. Future Directions

Current research focuses on reducing the reliance on high concentrations of traditional CPAs like this compound. This includes the development of novel cryoprotectants and the use of synergistic additives. Ice recrystallization inhibitors (IRIs), often bio-inspired polymers that adsorb to the surface of small ice crystals to prevent their growth, are a promising area of research that may allow for effective cryopreservation with significantly lower, less toxic concentrations of this compound.[22][23][24]

Conclusion

This compound remains an indispensable tool in cryopreservation due to its robust, multi-modal mechanism for preventing the formation of damaging ice crystals. By disrupting water's hydrogen-bonding network, depressing the freezing point, and increasing viscosity to promote a glassy state, it provides essential protection to cells and biomolecules during the stresses of freezing and thawing. A thorough understanding of these mechanisms, coupled with empirically validated protocols and an awareness of its limitations, enables researchers and drug development professionals to effectively harness the power of this compound for the long-term preservation of valuable biological materials.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cafgroup.lbl.gov [cafgroup.lbl.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Unlocking Cryoprotection: The Role of this compound in Supercooled Water - Stockholms universitet [su.se]

- 5. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevention of osmotic injury to human spermatozoa during addition and removal of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications and optimization of cryopreservation technologies to cellular therapeutics [insights.bio]

- 8. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 11. Hydrogen bonding and the cryoprotective properties of this compound/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cleaninginstitute.org [cleaninginstitute.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. discovery.researcher.life [discovery.researcher.life]